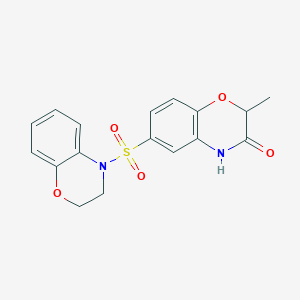
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mecanismo De Acción
The mechanism of action of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways. It may also disrupt the cell membrane of certain pests, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one may have both biochemical and physiological effects. Biochemically, it may inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and cancer cell proliferation. Physiologically, it may lead to the death of certain pests and weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential for use in multiple fields, its ability to inhibit certain enzymes and proteins, and its potential for use in the synthesis of other materials. The limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the research of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These include further investigation into its mechanism of action, its potential use in the development of new anti-inflammatory and anti-cancer drugs, its potential use as a herbicide and insecticide, and its potential use in the synthesis of new materials. Additionally, further research is needed to fully understand its toxicity and potential side effects.
In conclusion, 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound with potential applications in various fields. While its mechanism of action is not fully understood, research has shown that it may have anti-inflammatory, anti-cancer, herbicidal, and insecticidal properties. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-5-methylbenzenesulfonamide with 2-hydroxybenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to obtain the final compound.
Aplicaciones Científicas De Investigación
Research has shown that 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been shown to have herbicidal and insecticidal activities. In material science, it has been used as a building block for the synthesis of polymers and other materials.
Propiedades
Nombre del producto |
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Fórmula molecular |
C17H16N2O5S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H16N2O5S/c1-11-17(20)18-13-10-12(6-7-15(13)24-11)25(21,22)19-8-9-23-16-5-3-2-4-14(16)19/h2-7,10-11H,8-9H2,1H3,(H,18,20) |
Clave InChI |
CCICZPGCXMHHPA-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
SMILES canónico |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)

![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)

![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)

